Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

SPHK1 SPHK2 isoform selectivity

Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS 120005-55-2), also designated CAY10621, SKI 5C, or SPHK1 Inhibitor 5C, is a chiral oxazolidine-based small molecule that functions as a selective sphingosine kinase 1 (SPHK1) inhibitor. Its structure incorporates a (4S)-configured oxazolidine ring bearing a hexadec-2-ynoyl side chain and a tert-butyl carbamate (Boc) protecting group.

Molecular Formula C26H49NO4
Molecular Weight 439.7 g/mol
CAS No. 120005-55-2
Cat. No. B1681809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
CAS120005-55-2
SynonymsSKI 5C;  SKI-5C;  SKI5C.
Molecular FormulaC26H49NO4
Molecular Weight439.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C
InChIInChI=1S/C26H49NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(28)22-21-30-26(5,6)27(22)24(29)31-25(2,3)4/h22H,7-21H2,1-6H3/t22-/m0/s1
InChIKeySMAWUTBOJBVYFQ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAY10621/SKI 5C): SPHK1 Inhibitor Procurement Baseline


Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS 120005-55-2), also designated CAY10621, SKI 5C, or SPHK1 Inhibitor 5C, is a chiral oxazolidine-based small molecule that functions as a selective sphingosine kinase 1 (SPHK1) inhibitor [1]. Its structure incorporates a (4S)-configured oxazolidine ring bearing a hexadec-2-ynoyl side chain and a tert-butyl carbamate (Boc) protecting group [1]. First disclosed in a 2009 Journal of Medicinal Chemistry study that systematically evaluated sphingosine analogues, compound 5c emerged as the only analogue in the series exhibiting strict isoform selectivity for SPHK1 over SPHK2 [1]. The compound is supplied as a colorless to light brown oil with a reported purity of ≥98% (HPLC) .

Why Generic SPHK1 Inhibitors Cannot Substitute for Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate in Research Procurement


SPHK1 inhibitors span a wide chemical and pharmacological spectrum—from pan-SPHK agents like dimethylsphingosine (DMS) that also inhibit SPHK2 and PKC, to ultra-potent sub-nanomolar inhibitors such as PF-543 that may mask SPHK2-dependent biology, to dual SPHK1/SPHK2 inhibitors like SKI-II [1]. Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate occupies a distinct and irreplaceable niche: it combines validated SPHK1 isoform selectivity (no detectable SPHK2 inhibition at 10 µM) [2] with a favorable cytotoxicity profile that is superior to closely related structural analogues such as compound 8c [2], and it has demonstrated dose-dependent in vivo antitumor efficacy with minimal side effects [3]. Substituting with a compound outside this specific selectivity–toxicity–efficacy profile risks confounding experimental interpretation of SPHK1-versus-SPHK2 pharmacology and compromising in vivo tolerability.

Quantitative Differentiation Evidence for Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Against SPHK1 Inhibitor Comparators


SPHK1 Isoform Selectivity: No Detectable SPHK2 Inhibition at 10 µM Versus Pan-Inhibitor DMS

In the primary screening at 10 µM compound concentration using SPHK-overexpressing cell lysates, compound 5c (CAY10621) inhibited SPHK1 by 54.66% while showing no inhibition of SPHK2 (activity level 117.06% of baseline, classified as NA) [1]. In contrast, the classical pan-inhibitor DMS inhibited SPHK1 by 41.96% and SPHK2 by 33.03% at the same concentration [1]. Compound 8c, the most potent analogue in the series, inhibited both isoforms (SPHK1: 56.94%; SPHK2: 54.12%), demonstrating no isoform selectivity [1]. This establishes compound 5c as the only selective SPHK1 inhibitor within the chemical series.

SPHK1 SPHK2 isoform selectivity sphingosine kinase

SPHK1 Inhibitory Potency: IC50 of 3.3 µM Outperforms DMS (5.7 µM) by 1.7-Fold

Concentration-response analysis yielded an IC50 of 3.3 ± 0.2 µM for compound 5c against SPHK1, compared to 5.7 ± 1.5 µM for DMS and 1.2 ± 0.1 µM for compound 8c [1]. The Ki value for 5c was determined as 3 µM, versus 6 µM for DMS [1]. While 8c is more potent, it lacks isoform selectivity and exhibits pronounced cytotoxicity (see Evidence Item on cytotoxicity). CAY10621 thus offers a 1.7-fold potency advantage over the widely used reference inhibitor DMS.

SPHK1 IC50 potency DMS comparison

PKC Off-Target Selectivity: 5c Requires 2-Fold Higher Concentration Than DMS to Inhibit PKCα

In a nonradioactive PKCα assay across five concentrations (10–100 µM), compound 5c inhibited PKCα significantly only at 100 µM, whereas DMS showed PKCα inhibition at 50 µM [1]. The ~2-fold higher concentration threshold for PKC engagement (100 µM vs. 50 µM) translates to a wider selectivity window for SPHK1 versus PKCα. This is critical because PKC inhibition is a known confounding off-target of sphingosine-based SPHK inhibitors including DMS [1].

PKC off-target selectivity protein kinase C specificity

Cellular Target Engagement: 70% SPHK1 Inhibition in U937 Cells at 5 µM

In U937 human monocytic leukemia cells overexpressing human SPHK1, CAY10621 achieved 70% inhibition of SPHK1 activity at 5 µM [1]. Complementary live-cell S1P measurement experiments confirmed that compound 5c specifically inhibits TNFα-induced S1P production (mediated by SPHK1), while sparing basal S1P production (mediated by SPHK2), in contrast to DMS and compound 8c, which suppressed both [1]. This cellular selectivity corroborates the in vitro isoform selectivity data.

cellular SPHK1 inhibition U937 cells target engagement cell-based assay

Cytotoxicity Advantage: 5c Is Less Cytotoxic Than Structural Analogue 8c and Comparable to or Safer Than DMS

In MTT cytotoxicity assays using U937 and HL60 cell lines at three incubation time points, compound 5c was the least toxic compound among the three SPHK inhibitors tested (5c, 8c, DMS) [1]. Compound 8c demonstrated high cytotoxicity and was eliminated as a viable SPHK inhibitor candidate [1]. At 10 µM, 5c reduced proliferation by at least 10% over 24–72 h compared to vehicle control, indicating a modest antiproliferative effect without overt cytotoxicity [1]. This favorable toxicity profile was a key factor in advancing 5c as the lead candidate over the more potent but cytotoxic 8c.

cytotoxicity MTT assay U937 cells HL60 cells safety profile

In Vivo Antitumor Efficacy: SK-NEP-1 Xenograft Growth Inhibition with Minimal Side Effects

In an independent in vivo study, SKI-5C (CAY10621) treatment inhibited the growth of SK-NEP-1 Wilms' tumor xenografts in nude mice with few side effects [1]. In vitro, SKI-5C inhibited proliferation and induced apoptosis of SK-NEP-1 and G401 Wilms' tumor cells in a dose-dependent manner, accompanied by downregulation of PRKACA and significant inhibition of ERK1/2 and NF-κB p65 phosphorylation [1]. While direct comparator compounds were not co-administered in this xenograft study, the in vivo tolerability observed is consistent with the favorable cytotoxicity profile established in the original characterization paper and distinguishes CAY10621 from more toxic SPHK1 inhibitors such as compound 8c, which was disqualified from in vivo testing due to cytotoxicity [2].

in vivo efficacy xenograft Wilms' tumor antitumor SK-NEP-1

Optimal Application Scenarios for Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (SKI 5C/CAY10621) Based on Quantitative Evidence


SPHK1-Specific Pathway Dissection in Cells Co-Expressing SPHK1 and SPHK2

When studying signaling pathways in cell types that express both SPHK1 and SPHK2 (e.g., U937 monocytes, many cancer cell lines), CAY10621 is the only inhibitor from the sphingosine analogue series that permits selective pharmacological blockade of SPHK1 without confounding SPHK2 inhibition. The original characterization demonstrated 0% SPHK2 inhibition at 10 µM [1], while the pan-inhibitor DMS inhibited SPHK2 by 33% at the same concentration [1]. At the recommended working concentration of 5 µM, CAY10621 achieves 70% cellular SPHK1 inhibition in U937 cells [1] while sparing basal (SPHK2-dependent) S1P production [1], enabling clean attribution of phenotypes to SPHK1.

In Vivo Preclinical Efficacy Studies Requiring Tolerable Chronic SPHK1 Inhibition

CAY10621 is particularly suited for in vivo tumor xenograft studies where sustained SPHK1 inhibition is required over multiple dosing cycles. Li et al. (2016) demonstrated that SKI-5C inhibited SK-NEP-1 Wilms' tumor xenograft growth in nude mice with few side effects [2]. This favorable in vivo tolerability profile is consistent with the low cytotoxicity observed in MTT assays across two cell lines [1] and contrasts with more potent but cytotoxic analogues such as compound 8c, which was eliminated from further development due to toxicity [1].

SPHK1-Mediated Chemoresistance and Drug Combination Studies

CAY10621 has demonstrated antiproliferative effects and inhibition of pro-survival signaling pathways including ERK1/2 and AKT , making it a valuable tool for investigating SPHK1's role in chemoresistance. The compound has been shown to exert synergistic effects with all-trans retinoic acid (ATRA) in K562 chronic myeloid leukemia cells when combined with SKI 5C, enhancing inhibition of cell proliferation and upregulating CYP26A1 [3]. The compound's low intrinsic cytotoxicity ensures that observed synergy is attributable to pathway modulation rather than additive toxicity.

Neuroprotection and Secondary Brain Injury Research

Patent CN111467340A demonstrates the application of SPHK1 inhibitor 5C (CAY10621) in the preparation of a medicament for preventing and/or treating secondary brain injury after cerebral hemorrhage [4]. The compound's ability to modulate inflammatory cytokine responses (IL-6, IL-1β, TNFα) [4] combined with its favorable CNS tolerability profile supports its procurement for neuroinflammation and neuroprotection research programs, where off-target kinase inhibition must be minimized.

Quote Request

Request a Quote for Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.